4-(Aminomethyl)benzenesulfonyl fluoride

CAS No.: 32752-18-4

Cat. No.: VC17767522

Molecular Formula: C7H8FNO2S

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32752-18-4 |

|---|---|

| Molecular Formula | C7H8FNO2S |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 4-(aminomethyl)benzenesulfonyl fluoride |

| Standard InChI | InChI=1S/C7H8FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 |

| Standard InChI Key | KAZMFFUBWJKPDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CN)S(=O)(=O)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

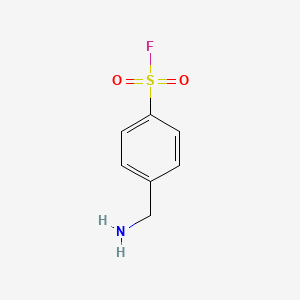

4-(Aminomethyl)benzenesulfonyl fluoride (CAS No. 32752-18-4) has the molecular formula C₇H₈FNO₂S and a molecular weight of 189.21 g/mol . The compound features a benzene ring substituted at the para position with an aminomethyl group (-CH₂NH₂) and a sulfonyl fluoride group (-SO₂F). The SMILES notation C1=CC(=CC=C1CN)S(=O)(=OF) and InChIKey KAZMFFUBWJKPDL-UHFFFAOYSA-N precisely define its connectivity and stereochemistry .

Table 1: Structural and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNO₂S | |

| Molecular Weight | 189.21 g/mol | |

| SMILES | C1=CC(=CC=C1CN)S(=O)(=O)F | |

| InChIKey | KAZMFFUBWJKPDL-UHFFFAOYSA-N | |

| Predicted CCS (Ų) [M+H]+ | 136.8 |

The sulfonyl fluoride group is highly electrophilic, enabling nucleophilic substitution reactions with serine residues in enzymes. The aminomethyl group contributes to solubility in aqueous buffers, making the compound suitable for biological assays.

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for characterizing this compound. The ¹H-NMR spectrum exhibits signals for aromatic protons (δ 7.6–7.8 ppm), the aminomethyl group (δ 3.8 ppm for -CH₂NH₂), and the sulfonyl fluoride moiety (δ 8.1 ppm for -SO₂F). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 190.03325 ([M+H]+) .

Synthesis and Industrial Preparation

Electrochemical Oxidation

A groundbreaking method for synthesizing sulfonyl fluorides involves electrochemical oxidation of thiols in the presence of potassium fluoride (KF) . For 4-(aminomethyl)benzenesulfonyl fluoride, the process begins with 4-(aminomethyl)thiophenol, which undergoes anodic oxidation to form a disulfide intermediate. Subsequent fluorination with KF in a microflow reactor achieves >95% conversion in 5 minutes .

Reaction Pathway:

-

Anodic Oxidation:

-

Fluorination:

This method minimizes byproducts like sulfonic acids and enhances scalability .

Palladium-Catalyzed Sulfonylation

An alternative approach utilizes palladium catalysis to couple aryl bromides with sulfur dioxide (SO₂), followed by fluorination with N-fluorobenzenesulfonimide (NFSI) . This one-pot synthesis is compatible with diverse functional groups, enabling modifications for pharmaceutical applications .

Biochemical Applications

Protease Inhibition

4-(Aminomethyl)benzenesulfonyl fluoride irreversibly inhibits serine proteases by forming a covalent bond with the catalytic serine residue. The reaction proceeds via nucleophilic attack by the serine -OH group on the sulfonyl fluoride, generating a stable sulfonate ester.

This mechanism preserves protein integrity during cell lysis and purification, making it indispensable in proteomics research.

Radiolabeling and Imaging

The compound’s sulfonyl fluoride group facilitates ¹⁸F-radiolabeling for positron emission tomography (PET). For instance, 4-(prop-2-ynyloxy)benzenesulfonyl [¹⁸F]fluoride derivatives have been used to label peptide analogs, enabling real-time tracking of biomolecular interactions .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | 320 mg/kg | |

| Flash Point | Non-flammable | |

| Storage Conditions | 2–8°C in airtight container |

Environmental Impact

The compound hydrolyzes slowly in aqueous environments, releasing hydrogen fluoride (HF), which necessitates neutralization with calcium carbonate before disposal .

Comparative Analysis with Related Sulfonyl Fluorides

4-(2-Aminoethyl)benzenesulfonyl Fluoride

This analog features an ethylamine side chain instead of aminomethyl. The longer chain enhances membrane permeability but reduces selectivity for cytoplasmic proteases.

Phenylmethylsulfonyl Fluoride (PMSF)

PMSF, a widely used protease inhibitor, lacks the aminomethyl group, rendering it less water-soluble. 4-(Aminomethyl)benzenesulfonyl fluoride offers superior solubility and lower volatility.

Future Directions and Innovations

Recent advances in SuFEx (Sulfur Fluoride Exchange) click chemistry highlight the potential of 4-(aminomethyl)benzenesulfonyl fluoride as a bioconjugation reagent. Its ability to form stable linkages with amines and alcohols under mild conditions could revolutionize drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume